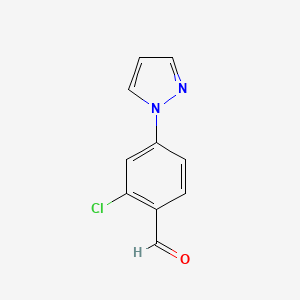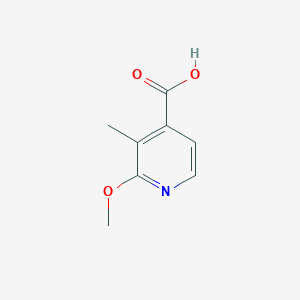![molecular formula C11H9N3O3 B1395853 {3-[(3-硝基吡啶-2-基)氧基]苯基}胺 CAS No. 901920-06-7](/img/structure/B1395853.png)
{3-[(3-硝基吡啶-2-基)氧基]苯基}胺
描述
“{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound contains a nitropyridinyl group, which is a common moiety in many pharmaceutical and agrochemical compounds2.
Synthesis Analysis
The synthesis of nitropyridines, which are part of the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine32. However, the specific synthesis process for “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is not readily available in the sources retrieved.Molecular Structure Analysis
The molecular structure of “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is not explicitly provided in the sources retrieved. However, it’s known that the compound contains a nitropyridinyl group and a phenylamine group1.Chemical Reactions Analysis
The specific chemical reactions involving “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” are not detailed in the sources retrieved. However, nitropyridines, which are part of the compound, are known to undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method32.Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” are not detailed in the sources retrieved.科学研究应用
1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions. They found that these reactions afforded tetrazolinones and substituted amines with good yield, demonstrating the utility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).
SNH Alkyl Carbamoyl Amination : Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine. They observed the formation of a mixture of 1-alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs, which was a novel observation for 3-nitropyridine (Avakyan et al., 2017).
Reactions of N-Arylisoxazol-5-ones : Ang et al. (1992) described the reactions of ethyl 2-aryl-5-oxo-2,5-dihydroisoxazole-4-carbolate with various nucleophiles, including those with a nitropyridinyl substituent. Their study rationalized product formation in terms of predominant initial attack by the nucleophile (Ang et al., 1992).
Synthesis of Amides by Nucleophilic Substitution : Amangasieva et al. (2018) reported that 3-nitropyridine reacted with nitrogen-centered carboxylic acid amide anions to give N-(5-nitropyridin-2-yl) carboxamides. This reaction illustrates the potential for creating novel compounds through nucleophilic substitution (Amangasieva et al., 2018).
Synthesis of Nitro N,N′-Dipyridinylamines : Patriciu et al. (2007) discovered that the amination of 3-nitropyridines with aromatic amides generated unexpected products. This demonstrated the potential of oxidative nucleophilic substitution for accessing interesting 3-nitro-substituted N, N′-dipyridinylamines (Patriciu et al., 2007).
Selective Vicarious Nucleophilic Amination : Bakke et al. (2001) aminated several 3-nitropyridine compounds via vicarious nucleophilic substitution reactions, demonstrating a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).
Electron Impact Fragmentation Studies : Gawiuecki et al. (1992) studied the fragmentation of o-nitrodiarylamines on electron impact, which included compounds with a nitropyridinyl substituent. This study provides insights into the behavior of these compounds under specific conditions (Gawiuecki et al., 1992).
Highly Luminescent Tridentate N^C*N Platinum(II) Complexes : Vezzu et al. (2011) synthesized and studied the photophysical properties of platinum(II) complexes featuring ligands with nitropyridinyl substituents. These complexes demonstrated high luminescence and minimal self-quenching, indicating their potential in photophysical applications (Vezzu et al., 2011).
Anticancer Activities of Novel Mannich Bases : Demirci and Demirbas (2019) synthesized Mannich bases starting from compounds including 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, and tested their anticancer activities against prostate cancer cell lines. This study highlights the potential therapeutic applications of compounds derived from nitropyridinyl substituents (Demirci & Demirbas, 2019).
安全和危害
The safety and hazards associated with “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” are not specified in the sources retrieved.
未来方向
The future directions for research on “{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” are not specified in the sources retrieved. However, given the presence of the nitropyridinyl group in the compound, it could be of interest in the development of new pharmaceutical and agrochemical compounds2.
Please note that this analysis is based on the limited information available from the sources retrieved and may not be comprehensive. For a more detailed analysis, further research and expert consultation may be required.
属性
IUPAC Name |
3-(3-nitropyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCZXYGNFDGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
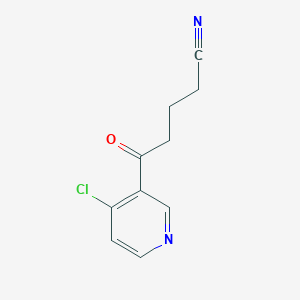
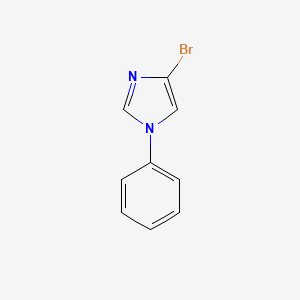
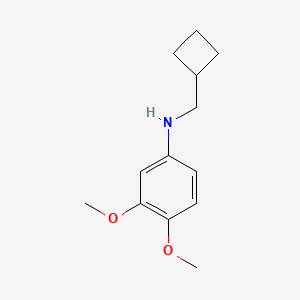

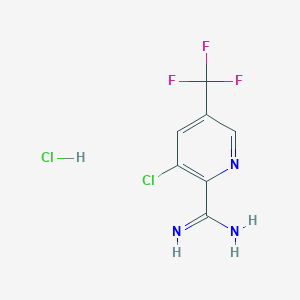
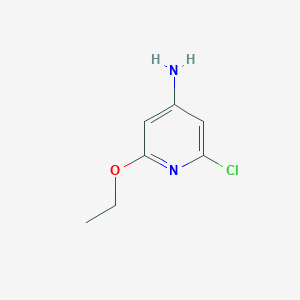
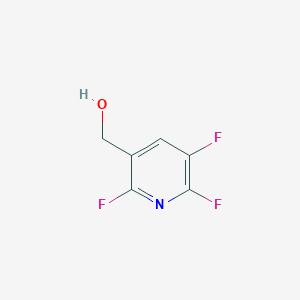


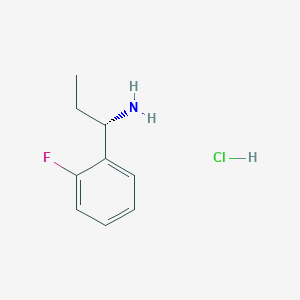
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
